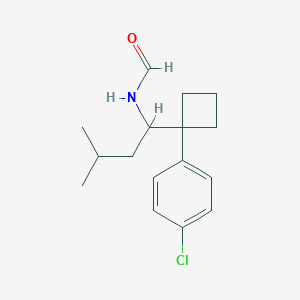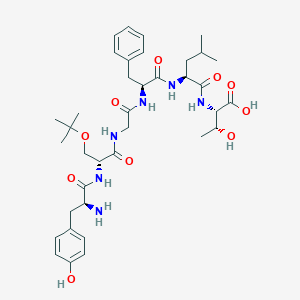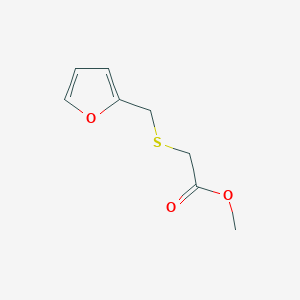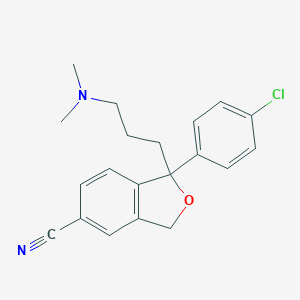
2-Chloro-6-(trifluoromethyl)phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-6-(trifluoromethyl)phenol, such as trifluoroacetyl phenol derivatives, has been achieved through various methods. For instance, N-(Alkyl)imino derivatives of trifluoroacetyl phenol were synthesized from 2-trifluoroacetyl phenol and primary amines (Schoth, Lork, & Röschenthaler, 1996).
Molecular Structure Analysis
The molecular structure of derivatives similar to 2-Chloro-6-(trifluoromethyl)phenol has been explored, revealing interesting aspects. For instance, the study of trifluoroacetyl phenol derivatives showed exclusive existence as E isomers with intermolecular hydrogen bridges in the solid state, while in chloroform solution, a mixture of Z and E isomers was observed (Schoth, Lork, & Röschenthaler, 1996).
Chemical Reactions and Properties
Compounds like 2-Chloro-6-(trifluoromethyl)phenol undergo various chemical reactions, demonstrating their reactivity and potential applications. For instance, trifluoromethylsulfonate salts of similar compounds have shown antibacterial activities (Sang, Lin, & Sun, 2016).
Physical Properties Analysis
The physical properties of compounds similar to 2-Chloro-6-(trifluoromethyl)phenol can vary depending on their structure. For example, poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties showed high conductivity, low swelling ratio, and water uptake (Li, Liu, Miao, Jin, & Bai, 2014).
Chemical Properties Analysis
The chemical properties of 2-Chloro-6-(trifluoromethyl)phenol and its derivatives are influenced by their molecular structure. For instance, the chlorination reactions of phenols similar to 2-Chloro-6-(trifluoromethyl)phenol have been studied, showing selective reactivity based on the molecular structure (Smith, McKeer, & Taylor, 1988).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions :
- A study by Gong and Kato (2002) demonstrated the synthesis of ortho- and para-(1-chloro-2,2,2-trifluoroethyl)phenols from corresponding alcohols and thionyl chloride, which smoothly reacted with sodium borohydride and Grignard reagents under mild conditions, forming 2,2,2-trifluoroethyl- or 1-trifluoromethylalkylphenols in high yields (Gong & Kato, 2002).
Environmental Impact :
- Rule et al. (2005) studied the reaction of triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) with free chlorine, forming chlorophenoxyphenols and chlorophenols, indicating the environmental transformation of these compounds (Rule, Ebbett & Vikesland, 2005).
Reaction with Elements :
- Research by Roesky, Scholz, and Noltemeyer (1990) explored the reactions of 2,4,6-Tris(trifluoromethyl)phenols with compounds of main group and transition elements, providing insights into the chemical behavior of similar compounds (Roesky, Scholz & Noltemeyer, 1990).
Molecular Engineering and Coordination :
- Nielson, Shen, and Waters (2006) worked on the molecular engineering of coordination pockets in chloro-tris-phenoxo complexes of titanium(IV), demonstrating the potential for creating specific molecular structures for various applications (Nielson, Shen & Waters, 2006).
Photoluminescence and Electroluminescence :
- Jing, Zhao, and Zheng (2017) studied iridium(iii) complexes with 2',6'-bis(trifluoromethyl)-2,4'-bipyridine and 1,3,4-oxadiazole/1,3,4-thiadiazole derivative ligands, revealing the potential for applications in organic light-emitting diodes (OLEDs) (Jing, Zhao & Zheng, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBYEQRMTYSGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579572 | |
| Record name | 2-Chloro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)phenol | |
CAS RN |
106877-36-5 | |
| Record name | 2-Chloro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)




![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)




![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)

![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)
